An In-depth Technical Guide to 2-Amino-6-methoxybenzamide (CAS 1591-38-4)
An In-depth Technical Guide to 2-Amino-6-methoxybenzamide (CAS 1591-38-4)
For Researchers, Scientists, and Drug Development Professionals
Foreword
This guide serves as a comprehensive technical resource on 2-Amino-6-methoxybenzamide (CAS 1591-38-4), a key chemical intermediate with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, my objective is to provide not just a compilation of data, but a synthesized narrative that explains the "why" behind the experimental methodologies and data interpretations. This document is structured to offer a holistic understanding of the compound, from its fundamental physicochemical properties to its synthesis and potential applications, with a strong emphasis on scientific integrity and practical utility.
It is important to note that the CAS number 15860-23-8, as sometimes erroneously associated with this compound, has been found to be incorrect based on extensive database searches. The authoritative CAS identifier for 2-Amino-6-methoxybenzamide is 1591-38-4 .[1] This guide will exclusively refer to this correct identifier.
Physicochemical Properties
2-Amino-6-methoxybenzamide is a substituted aromatic amide, presenting as a white powder under standard conditions.[1] Its molecular structure, featuring an amino group and a methoxy group ortho to the carboxamide, imparts specific chemical characteristics that are crucial for its reactivity and potential biological activity. A summary of its key physical and chemical data is presented below.
| Property | Value | Source(s) |
| CAS Number | 1591-38-4 | [1] |
| Molecular Formula | C₈H₁₀N₂O₂ | [2] |
| Molecular Weight | 166.18 g/mol | [2] |
| Appearance | White powder | [1] |
| Purity | ≥99% (typical) | [1] |
| Storage Temperature | 2-8°C | [1] |
Note: Detailed experimental data such as melting point, boiling point, and specific solubility are not consistently reported across publicly available sources. Researchers should verify these properties on their specific batches.
Synthesis and Purification
The synthesis of 2-Amino-6-methoxybenzamide can be approached through several routes, with the hydrolysis of the corresponding nitrile being a common and effective method. The following protocol is a representative example of how this transformation can be achieved.
Experimental Protocol: Synthesis via Hydrolysis of 2-Amino-6-methoxybenzonitrile
This protocol is based on established chemical principles for nitrile hydrolysis, a robust and well-documented transformation in organic synthesis.[3][4] The choice of acidic or basic conditions can influence reaction rates and selectivity, and the following procedure outlines a general approach.
Objective: To synthesize 2-Amino-6-methoxybenzamide by the hydrolysis of 2-Amino-6-methoxybenzonitrile.
Materials:
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2-Amino-6-methoxybenzonitrile
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Concentrated Sulfuric Acid or Sodium Hydroxide
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Water
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Appropriate organic solvent for extraction (e.g., Ethyl Acetate)
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Drying agent (e.g., anhydrous Sodium Sulfate)
Step-by-Step Methodology:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-Amino-6-methoxybenzonitrile in an excess of either aqueous strong acid (e.g., 3M H₂SO₄) or strong base (e.g., 3M NaOH). The choice between acidic or basic hydrolysis will depend on the stability of the starting material and desired workup conditions.
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Heating and Reflux: Heat the reaction mixture to reflux. The reaction progress should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), to determine the consumption of the starting material.
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Workup (Acidic Hydrolysis): After completion, cool the reaction mixture to room temperature and carefully neutralize it with a base (e.g., saturated sodium bicarbonate solution) until the pH is approximately 7-8.
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Workup (Basic Hydrolysis): If basic hydrolysis was used, cool the reaction mixture and neutralize with a suitable acid (e.g., 1M HCl).
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Extraction: Extract the aqueous layer multiple times with an appropriate organic solvent like ethyl acetate. The organic layers are combined.
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Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
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Purification: The crude 2-Amino-6-methoxybenzamide can be further purified by recrystallization from a suitable solvent system to obtain a product of high purity.
Causality Behind Experimental Choices:
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Hydrolysis: The nitrile group (-CN) is hydrolyzed to a carboxamide group (-CONH₂) in the presence of water and a catalyst (acid or base). This is a classic and reliable method for this functional group transformation.
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Reflux: Heating the reaction provides the necessary activation energy to drive the hydrolysis reaction to completion in a reasonable timeframe.
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Extraction: The use of an organic solvent allows for the separation of the desired product from the aqueous reaction mixture and any inorganic salts formed during neutralization.
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Purification: Recrystallization is a standard technique to purify solid organic compounds by removing impurities.
Visualizing the Synthesis Workflow
Caption: Workflow for the synthesis of 2-Amino-6-methoxybenzamide.
Analytical Characterization
A thorough analytical characterization is essential to confirm the identity and purity of the synthesized 2-Amino-6-methoxybenzamide. While specific experimental spectra for this compound are not widely available in public databases, the following sections outline the expected spectral characteristics based on its molecular structure and data from related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the amino group protons, the amide protons, and the methoxy group protons. The chemical shifts of the aromatic protons will be influenced by the electron-donating amino and methoxy groups and the electron-withdrawing carboxamide group.
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¹³C NMR: The carbon NMR spectrum will display unique resonances for each carbon atom in the molecule, including the aromatic carbons, the methoxy carbon, and the carbonyl carbon of the amide group.
Infrared (IR) Spectroscopy
The IR spectrum of 2-Amino-6-methoxybenzamide should exhibit characteristic absorption bands corresponding to its functional groups:
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N-H stretching: Two bands in the region of 3400-3200 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂).
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C=O stretching: A strong absorption band around 1650 cm⁻¹ characteristic of the amide carbonyl group.
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N-H bending: A band around 1600 cm⁻¹ for the N-H bending of the amine and amide groups.
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C-O stretching: An absorption in the region of 1250-1000 cm⁻¹ for the aryl ether C-O bond.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 166. The fragmentation pattern would provide further structural information. Under softer ionization techniques like electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z 167.
Applications in Research and Drug Development
While specific applications for 2-Amino-6-methoxybenzamide are not extensively documented, its structural motif is of significant interest in medicinal chemistry. Benzamide derivatives are known to exhibit a wide range of biological activities.
Notably, derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway .[5][6] Aberrant activation of the Hh pathway is implicated in the development of various cancers.[5] These inhibitors often target the Smoothened (Smo) receptor, a key component of the Hh pathway.[5][6] The 2-methoxybenzamide scaffold serves as a valuable connector in the design of these potent inhibitors.[5] Therefore, 2-Amino-6-methoxybenzamide represents a crucial starting material or building block for the synthesis of novel compounds targeting this and other important biological pathways.
Safety and Handling
General Precautions:
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Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
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Work in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust.
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Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
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Store the compound in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[1]
For related aminobenzamide compounds, the following hazards are often listed and should be considered as potential risks:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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May cause respiratory irritation.
Researchers must consult the most up-to-date safety information from their chemical supplier before handling this compound.
Conclusion
2-Amino-6-methoxybenzamide (CAS 1591-38-4) is a valuable chemical entity with a clear potential for application in the synthesis of biologically active molecules, particularly in the realm of oncology research. This guide has provided a foundational understanding of its physicochemical properties, a plausible synthetic route with detailed experimental considerations, and an overview of its potential applications and necessary safety precautions. As research into novel therapeutics continues, the utility of such versatile building blocks will undoubtedly grow, making a thorough understanding of their chemistry essential for the scientific community.
References
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Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. (2021). National Center for Biotechnology Information. [Link]
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2-Methoxybenzamide. National Center for Biotechnology Information. [Link]
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2-Amino-6-methoxybenzamide CAS NO.1591-38-4. Baoji Guokang Healthchem co.,ltd. [Link]
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Synthesis and Anti-inflammatory activity of 2-amino-6-methoxy benzothiazole derivative. IOSR Journal of Applied Chemistry. [Link]
-
Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition. Semantic Scholar. [Link]
-
2-Methoxybenzamide - Infrared Spectrum. NIST Chemistry WebBook. [Link]
-
2-Methoxybenzamide - Condensed Phase Infrared Spectrum. NIST Chemistry WebBook. [Link]
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4-Amino-2-[(4,6-dimethoxypyrimidin-2-yl)carbamoylsulfamoyl]-N,N-dimethylbenzamide Properties. U.S. Environmental Protection Agency. [Link]
- Process for producing benzamidoximes.
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Metal Species for Amide Hydrolysis. Waseda University. [Link]
Sources
- 1. 2-Amino-6-methoxybenzamide, CasNo.1591-38-4 Baoji Guokang Healthchem co.,ltd China (Mainland) [gkhsc.lookchem.com]
- 2. 2-Amino-6-methoxybenzonitrile | 1591-37-3 [sigmaaldrich.com]
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